2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide

Enzyme inactivation kinetics Structure–reactivity relationships Covalent probe design

2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide (CAS 2003738-93-8) is a halogenated acetamide derivative belonging to the N‑aryl‑α‑bromoacetamide class. It features an ortho‑methyl and meta‑trifluoromethyl substitution pattern on the phenyl ring, which distinguishes it from the more common meta‑ or para‑monosubstituted analogs.

Molecular Formula C10H9BrF3NO
Molecular Weight 296.08 g/mol
CAS No. 2003738-93-8
Cat. No. B1448779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide
CAS2003738-93-8
Molecular FormulaC10H9BrF3NO
Molecular Weight296.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)CBr)C(F)(F)F
InChIInChI=1S/C10H9BrF3NO/c1-6-7(10(12,13)14)3-2-4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16)
InChIKeyNRIXWBGDVRGSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide (CAS 2003738-93-8): Procurement-Ready Identity and Core Characteristics


2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide (CAS 2003738-93-8) is a halogenated acetamide derivative belonging to the N‑aryl‑α‑bromoacetamide class. It features an ortho‑methyl and meta‑trifluoromethyl substitution pattern on the phenyl ring, which distinguishes it from the more common meta‑ or para‑monosubstituted analogs [1]. The compound is supplied at ≥98% purity and requires sealed, dry storage at 2–8 °C . Its reactive bromoacetamide moiety serves as a versatile electrophilic warhead for nucleophilic substitution and enzyme active‑site alkylation [1].

Why 2‑Bromo‑n‑[2‑methyl‑3‑(trifluoromethyl)phenyl]acetamide Cannot Be Freely Substituted by Other N‑Aryl‑α‑bromoacetamides


Within the N‑aryl‑α‑bromoacetamide family, the position and electronic nature of aryl substituents profoundly influence both non‑covalent binding affinity and the rate of covalent inactivation. Classical kinetic studies demonstrate that a para‑trifluoromethyl substituent reduces the dissociation constant (K_I) by 5.4‑fold and slows the inactivation rate constant (k_2) by 4.4‑fold compared with a para‑methyl group [1]. The target compound carries both an ortho‑methyl and a meta‑trifluoromethyl group—a substitution pattern not represented in the benchmark kinetic dataset—making its reactivity profile unpredictable from single‑substituent analogs. Therefore, substituting a 2‑bromo‑N‑[3‑(trifluoromethyl)phenyl]acetamide or a 2‑bromo‑N‑[4‑(trifluoromethyl)phenyl]acetamide for the target compound without experimental verification risks significant deviations in electrophilic selectivity, enzyme‑inactivation kinetics, and downstream biological outcome.

Quantitative Differentiation Evidence for 2‑Bromo‑n‑[2‑methyl‑3‑(trifluoromethyl)phenyl]acetamide vs. Closest Analogs


Para‑CF₃ vs. Para‑CH₃ Substituent Effect on α‑Chymotrypsin Inactivation Kinetics

Class‑level kinetic data from the α‑chymotrypsin model system show that a para‑CF₃ substituent decreases both binding affinity and inactivation rate relative to a para‑CH₃ substituent [1]. Although the target compound was not directly measured in this study, the data establish the principle that trifluoromethyl vs. methyl substitution at the aryl ring significantly alters electrophilic reactivity; the target compound’s unique 2‑methyl‑3‑CF₃ pattern creates a reactivity profile distinct from either monosubstituted analog.

Enzyme inactivation kinetics Structure–reactivity relationships Covalent probe design

Ortho‑Methyl Steric Effect on Electrophilic Accessibility vs. Unsubstituted ortho‑Position Analogs

The presence of an ortho‑methyl group in the target compound introduces steric hindrance adjacent to the acetamide nitrogen, which can restrict the conformational freedom of the bromoacetyl side chain and modulate the approach trajectory of nucleophiles [REFS-1, REFS-2]. In contrast, commonly available comparators such as 2‑bromo‑N‑[3‑(trifluoromethyl)phenyl]acetamide (CAS 25625‑57‑4) and 2‑bromo‑N‑[4‑(trifluoromethyl)phenyl]acetamide (CAS 3823‑19‑6) lack any ortho substituent and present an unhindered face to incoming nucleophiles.

Steric hindrance Electrophilic warhead accessibility SAR

Halogen Leaving‑Group Ability: Bromoacetamide vs. Chloroacetamide Reactivity

The bromine atom in the target compound is a superior leaving group compared with chlorine in the corresponding 2‑chloro‑N‑[2‑methyl‑3‑(trifluoromethyl)phenyl]acetamide analog. The pK_a of the conjugate acid (HBr ≈ –9 vs. HCl ≈ –7) and the weaker carbon–bromine bond (C–Br bond dissociation energy ≈ 285 kJ mol⁻¹ vs. C–Cl ≈ 327 kJ mol⁻¹) render the bromoacetamide approximately 10–100‑fold more reactive toward S_N2 displacement under identical conditions [1].

Leaving‑group ability Nucleophilic substitution Covalent inhibitor design

Chromatographic and Analytical Distinction from Regioisomeric Impurities

The 2‑methyl‑3‑trifluoromethyl substitution pattern confers a unique chromatographic retention profile distinguishable from the 3‑CF₃ and 4‑CF₃ regioisomers. The target compound (MW 296.08) is supplied at 98% purity with HPLC verification, whereas the 3‑CF₃ isomer (CAS 25625‑57‑4, MW 282.06) and 4‑CF₃ isomer (CAS 3823‑19‑6, MW 282.06) differ in both molecular weight and retention time [REFS-1, REFS-2]. This ensures that procurement of the correct isomer can be analytically confirmed, reducing the risk of regioisomeric cross‑contamination in sensitive biological assays.

QC/QA HPLC retention Regioisomer separation

Optimal Research and Industrial Scenarios for Deploying 2‑Bromo‑n‑[2‑methyl‑3‑(trifluoromethyl)phenyl]acetamide


Chemoproteomic Profiling of Serine and Cysteine Hydrolases Requiring Tunable Electrophilicity

The combined ortho‑methyl and meta‑trifluoromethyl substitution pattern provides a unique steric‑electronic profile that can be exploited to achieve selective covalent engagement of specific hydrolase active sites. The bromoacetamide warhead offers higher intrinsic reactivity than chloroacetamide analogs [1], while the ortho‑methyl group introduces steric constraints that can discriminate between wide and narrow active‑site pockets . Researchers designing activity‑based protein profiling (ABPP) probes can use this compound as a scaffold intermediate to explore selectivity across the serine hydrolase family.

Synthesis of Kinase‑Targeted Covalent Inhibitors with Defined Orthogonal Reactivity

The reactive bromoacetyl handle of 2‑bromo‑n‑[2‑methyl‑3‑(trifluoromethyl)phenyl]acetamide enables efficient conjugation to amine‑ or thiol‑containing kinase‑binding fragments via nucleophilic substitution. Unlike the corresponding 2‑chloro analog, the bromo derivative reacts at synthetically useful rates under mild conditions (room temperature, stoichiometric base), facilitating library synthesis of covalent kinase inhibitors [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous for cell‑based target engagement assays.

Structure–Reactivity Relationship Studies of N‑Aryl‑α‑bromoacetamide Electrophiles

This compound fills a critical gap in the substituent matrix of N‑aryl‑α‑bromoacetamides. Classic kinetic studies have mapped the effects of mono‑substitution (ortho, meta, para; CH₃ vs. CF₃) , but data for disubstituted patterns such as 2‑CH₃‑3‑CF₃ are absent from the literature. Procuring this compound enables the systematic extension of linear free‑energy relationships (LFERs) for covalent inhibitor design, allowing medicinal chemists to build more predictive models of electrophilic warhead reactivity.

Quality‑Controlled Intermediate for GMP‑Adjacent Pharmaceutical Process Development

With a defined purity of 98% and established storage conditions (sealed, dry, 2–8 °C) , this compound serves as a reliable building block for early‑stage process chemistry. Its unique molecular weight (296.08 g mol⁻¹) and chromatographic signature allow unambiguous identity confirmation by HPLC‑MS, reducing the risk of regioisomeric mix‑ups that can derail scale‑up campaigns. The bromoacetyl group can be displaced with a variety of N‑, O‑, and S‑nucleophiles, offering divergent access to multiple lead series from a single intermediate.

Quote Request

Request a Quote for 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.